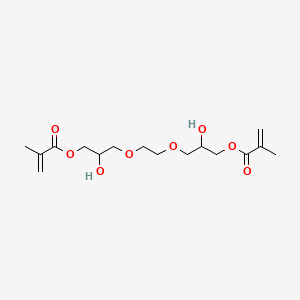
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane is a chemical compound with the molecular formula C16H26O8. It is a di-functional monomer used in various polymerization processes. The compound is known for its ability to form cross-linked polymers, which are valuable in numerous industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane can be synthesized through the reaction of ethylene glycol with methacrylic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the reaction.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Methacrylic acid and ethylene glycol derivatives.
Scientific Research Applications
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers.
Biology: Employed in the development of hydrogels for tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The compound exerts its effects primarily through polymerization, where the methacrylate groups react to form cross-linked networks. These networks provide structural integrity and stability to the resulting polymers. The hydroxyl groups in the compound also contribute to its reactivity and compatibility with various substrates .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-methacryloyloxyethoxy)ethane
- 1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)propane
Uniqueness
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane is unique due to its specific functional groups that allow for versatile applications in polymer chemistry. Its ability to form hydrogels and biocompatible polymers makes it particularly valuable in biomedical research .
Properties
CAS No. |
68856-43-9 |
|---|---|
Molecular Formula |
C16H26O8 |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]ethoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O8/c1-11(2)15(19)23-9-13(17)7-21-5-6-22-8-14(18)10-24-16(20)12(3)4/h13-14,17-18H,1,3,5-10H2,2,4H3 |
InChI Key |
YPBNDGVRPOECEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COCCOCC(COC(=O)C(=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















